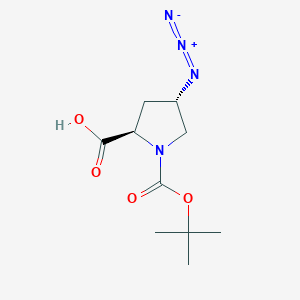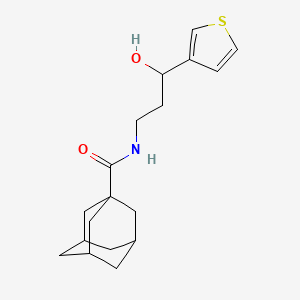
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide, also known as THPAC, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide exerts its neuroprotective effects through a variety of mechanisms. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and neuronal survival. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide also has antioxidant properties, which help to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is its high purity and yield, which makes it suitable for use in lab experiments. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is also stable and can be stored for long periods of time without degradation. However, one limitation of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is its relatively high cost compared to other compounds used in scientific research.
Direcciones Futuras
There are several potential future directions for research on (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of traumatic brain injury (TBI) and stroke. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide and to identify other potential applications for this compound.
Conclusion
In conclusion, (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is a novel compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide and to identify other potential applications for this compound.
Métodos De Síntesis
The synthesis of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 3-mercapto-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to obtain (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuropharmacology. It has been shown to have neuroprotective properties, with the ability to protect neurons from oxidative stress and excitotoxicity. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHSVMFPMONFBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
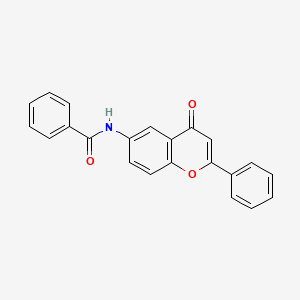

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
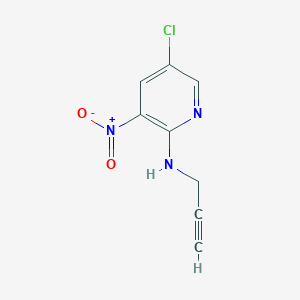
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
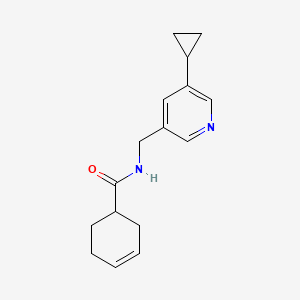
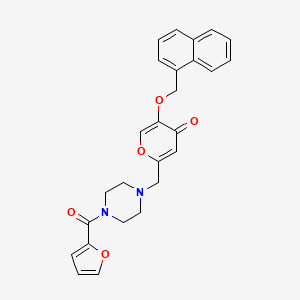

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)
